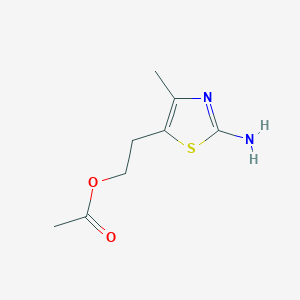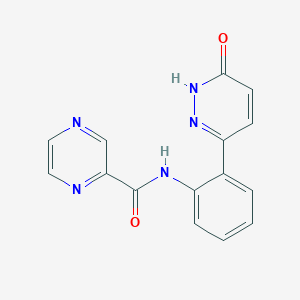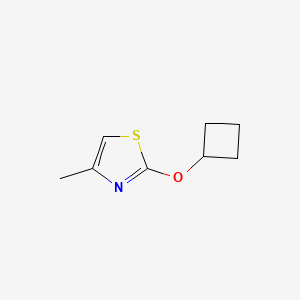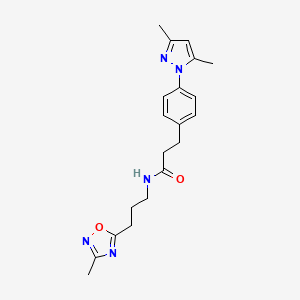
2-(2-Amino-4-methylthiazol-5-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(2-Amino-4-methylthiazol-5-yl)ethyl acetate is characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “5-(2-Acetoxyethyl)-2-amino-4-methylthiazole” (also known as “2-(2-Amino-4-methylthiazol-5-yl)ethyl acetate”), focusing on six unique applications:
Antimicrobial Activity
This compound has shown promising antimicrobial properties, making it a potential candidate for developing new antibiotics. Its thiazole ring structure is known to interfere with bacterial cell wall synthesis, leading to effective inhibition of bacterial growth . Research has demonstrated its efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Research
The compound’s unique structure allows it to interact with cancer cell DNA, potentially leading to apoptosis (programmed cell death). Studies have indicated that it can inhibit the proliferation of certain cancer cell lines, making it a valuable molecule in the development of anticancer drugs . Its ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy.
Antioxidant Properties
5-(2-Acetoxyethyl)-2-amino-4-methylthiazole exhibits significant antioxidant activity. This property is crucial in combating oxidative stress, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases . The compound’s ability to neutralize free radicals makes it a potential therapeutic agent for conditions caused by oxidative damage.
Anti-inflammatory Applications
Research has shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. Its anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in the inflammatory process.
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s . It appears to protect neurons from oxidative stress and inflammation, which are major contributors to neuronal damage in these conditions. This makes it a promising candidate for developing neuroprotective therapies.
Antifungal Activity
In addition to its antibacterial properties, 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole has demonstrated antifungal activity. It can inhibit the growth of various fungal pathogens, making it a potential antifungal agent. This is particularly important in the treatment of fungal infections, which are becoming increasingly resistant to existing antifungal drugs.
These applications highlight the versatility and potential of 5-(2-Acetoxyethyl)-2-amino-4-methylthiazole in various fields of scientific research. Each application leverages the compound’s unique chemical properties to address different biological challenges.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Mecanismo De Acción
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Propiedades
IUPAC Name |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-7(13-8(9)10-5)3-4-12-6(2)11/h3-4H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAXRBFQAAGNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Acetoxyethyl)-2-amino-4-methylthiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)






![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)
